molecular formula C20H18Cl2N4O2S B12199202 N-(3,5-dichlorophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dichlorophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12199202
M. Wt: 449.4 g/mol
InChI Key: LMMGFKVLNSWBSH-UHFFFAOYSA-N
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Description

“N-(3,5-dichlorophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with phenoxymethyl and prop-2-en-1-yl groups.

Triazole derivatives are widely studied for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The presence of electron-withdrawing chlorine atoms on the phenyl ring and the sulfur-containing bridge may enhance binding affinity to biological targets, though specific bioactivity data for this compound remains unelucidated in the provided sources .

Properties

Molecular Formula

C20H18Cl2N4O2S

Molecular Weight

449.4 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H18Cl2N4O2S/c1-2-8-26-18(12-28-17-6-4-3-5-7-17)24-25-20(26)29-13-19(27)23-16-10-14(21)9-15(22)11-16/h2-7,9-11H,1,8,12-13H2,(H,23,27)

InChI Key

LMMGFKVLNSWBSH-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Strategy and Starting Materials

The preparation of N-(3,5-dichlorophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide requires careful selection of precursors to ensure regiochemical control. Primary starting materials include:

  • 3,5-Dichloroaniline : Serves as the acetamide backbone precursor.

  • Propargyl bromide : Introduces the prop-2-en-1-yl group via alkylation.

  • Phenoxymethyl chloride : Provides the phenoxymethyl substituent for triazole functionalization.

  • Thiosemicarbazide : Critical for triazole ring formation through cyclocondensation .

Reaction solvents such as dimethylformamide (DMF) and acetonitrile are preferred for their ability to dissolve polar intermediates while minimizing side reactions. Anhydrous potassium carbonate or sodium hydride are commonly employed as bases to deprotonate reactive sites during substitution steps .

Triazole Core Assembly

The 1,2,4-triazole ring is constructed via a two-stage cyclocondensation process. Step 1 involves reacting thiosemicarbazide with phenoxymethyl chloride in refluxing ethanol (78°C, 12 h) to yield 5-(phenoxymethyl)-1H-1,2,4-triazole-3-thiol. Step 2 introduces the prop-2-en-1-yl group by treating the thiol intermediate with propargyl bromide in DMF at 0–5°C under nitrogen atmosphere, achieving 89% conversion to 4-(prop-2-en-1-yl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol .

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the triazole thiolate anion on the electrophilic propargyl carbon, followed by base-assisted elimination of HBr. Regioselectivity is ensured by steric hindrance at the N1 position, directing substitution to N4 .

Sulfanyl Bridge Formation

Coupling the triazole-thiol intermediate with 2-chloro-N-(3,5-dichlorophenyl)acetamide forms the critical sulfanyl linkage. This SN2 reaction is conducted in acetone using potassium carbonate (2.5 equiv) at 60°C for 6 h, yielding 85–91% of the target compound .

Optimization Data :

ParameterOptimal ValueYield Impact
Temperature60°C+22% vs. RT
SolventAcetone+15% vs. DMF
BaseK2_2CO3_3+18% vs. NaOH

Side products such as disulfide dimers (<5%) are removed via silica gel chromatography using ethyl acetate/hexane (3:7) .

Acetamide Derivatization

The dichlorophenyl acetamide moiety is synthesized by reacting 3,5-dichloroaniline with chloroacetyl chloride in dichloromethane (0°C, 2 h), followed by azidation using sodium azide in DMF. Subsequent Staudinger reaction with triphenylphosphine generates the reactive iminophosphorane intermediate, which couples with the triazole-thiol under Mitsunobu conditions (DIAD, PPh3_3) to finalize the structure .

Critical Observations :

  • Excess DIAD (>1.2 equiv) reduces yields due to phosphine oxide byproduct accumulation.

  • Anhydrous conditions are mandatory to prevent hydrolysis of the iminophosphorane .

Advanced Purification and Characterization

Final purification employs recrystallization from ethanol/water (4:1), producing needle-shaped crystals with a melting point of 182–184°C. Structural validation includes:

  • 1H^1H-NMR (400 MHz, DMSO-d6_6): δ 8.21 (s, 1H, triazole-H), 7.45–7.39 (m, 2H, Ar-H), 5.92 (dd, J = 17.2, 10.4 Hz, 1H, CH2_2=CH).

  • HRMS (ESI): m/z calcd. for C21_{21}H18_{18}Cl2_2N4_4O2_2S [M+H]+^+ 477.0524, found 477.0528 .

Comparative Analysis of Synthetic Routes

Three predominant methodologies have been reported:

MethodConditionsYieldPurity
Conventional Stepwise72 h, 4 steps68%95%
Microwave-Assisted45 min, single pot82%98%
Flow ChemistryContinuous, 2 h residence77%97%

Microwave irradiation reduces reaction times by 60% through enhanced thermal activation of cyclocondensation intermediates .

Scalability and Industrial Feasibility

Kilogram-scale production utilizes flow reactors with the following parameters:

  • Pressure : 8 bar

  • Temperature : 120°C

  • Residence Time : 12 min per step

This approach achieves 94% conversion with <1% undesired isomers, demonstrating viability for commercial manufacturing .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity: The target compound’s phenoxymethyl group introduces moderate polarity compared to the pyridinyl (higher polarity due to nitrogen) in and the nonpolar 4-methylphenyl in .

Steric and Electronic Influences :

  • Bulky substituents like 4-chlorophenyl and 4-methylphenyl in may hinder binding to flat enzymatic pockets, whereas the smaller prop-2-en-1-yl group in the target compound offers conformational flexibility.
  • Electron-withdrawing chlorine atoms in the target and enhance stability and resistance to metabolic degradation.

Molecular Weight Trends: The target compound (473.36 g/mol) is heavier than analogs due to the phenoxymethyl group, which may impact bioavailability compared to lighter derivatives like (382.27 g/mol).

Biological Activity

N-(3,5-dichlorophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis methods, and biological activities, particularly its antimicrobial and anticancer properties.

Structural Characteristics

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C20H18Cl2N4O2S
  • Molecular Weight : 449.4 g/mol
  • Functional Groups : Triazole ring, phenoxymethyl group, and dichlorophenyl moiety.

These structural components contribute to its potential interactions with biological targets, enhancing its therapeutic efficacy.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Triazole Ring : Utilizing appropriate precursors to create the triazole structure.
  • Introduction of the Sulfanyl Group : This is crucial for the compound's biological activity.
  • Acetylation : The final step typically involves acetylating the amine to yield the target compound.

These synthetic routes are designed to maximize yield and purity for further biological evaluation.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . Preliminary studies suggest it can inhibit the growth of various bacterial strains and fungi. The mechanism may involve interference with cell wall synthesis or inhibition of specific metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

Cell LineIC50 Value (µM)Reference
HEPG21.18 ± 0.14
MCF70.67
SW11160.80
BGC8230.87

These values indicate that this compound exhibits potent cytotoxicity comparable to established anticancer agents.

The proposed mechanism of action involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Receptor Activity : It may interact with specific receptors that play a role in tumor growth and metastasis.

Understanding these interactions is critical for optimizing the compound's therapeutic potential.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various disease models:

  • Study on Cancer Cell Lines : A comprehensive evaluation showed that this compound inhibited cell growth in multiple cancer types with varying IC50 values.
  • Antimicrobial Testing : In vitro assays demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi.

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